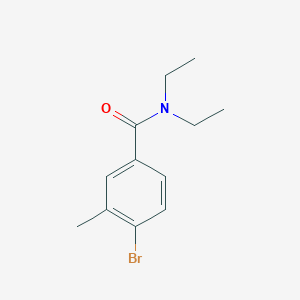

4-Bromo-N,N-diethyl-3-methylbenzamide

CAS No.: 52010-29-4

Cat. No.: VC13523347

Molecular Formula: C12H16BrNO

Molecular Weight: 270.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52010-29-4 |

|---|---|

| Molecular Formula | C12H16BrNO |

| Molecular Weight | 270.17 g/mol |

| IUPAC Name | 4-bromo-N,N-diethyl-3-methylbenzamide |

| Standard InChI | InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)10-6-7-11(13)9(3)8-10/h6-8H,4-5H2,1-3H3 |

| Standard InChI Key | PVDRRFQPBXBPNQ-UHFFFAOYSA-N |

| SMILES | CCN(CC)C(=O)C1=CC(=C(C=C1)Br)C |

| Canonical SMILES | CCN(CC)C(=O)C1=CC(=C(C=C1)Br)C |

Introduction

Structural and Chemical Identity of 4-Bromo-N,N-Diethyl-3-Methylbenzamide

Molecular Framework and Nomenclature

4-Bromo-N,N-diethyl-3-methylbenzamide (IUPAC name: N,N-diethyl-4-bromo-3-methylbenzamide) belongs to the benzamide class of organic compounds. Its molecular formula is C₁₂H₁₆BrNO, with a molecular weight of 294.17 g/mol. The structure consists of a benzene ring substituted with:

-

A bromine atom at the 4-position (para to the amide group),

-

A methyl group at the 3-position (meta to the amide group),

-

A tertiary amide group with two ethyl substituents on the nitrogen atom.

This configuration distinguishes it from its positional isomer, 4-bromo-N,N-diethyl-2-methylbenzamide (CAS 682778-12-7), which has a methyl group at the ortho position .

Comparative Analysis with Structural Analogs

The compound’s bromine and methyl substituents influence its electronic and steric properties. For example:

-

The bromine atom enhances electrophilic aromatic substitution reactivity while increasing molecular weight and density .

-

The meta-methyl group may sterically hinder reactions at the 3-position but could stabilize the molecule through hyperconjugation .

-

The N,N-diethylamide group introduces significant hydrophobicity, reducing water solubility compared to primary or secondary amides .

Synthetic Routes and Manufacturing Considerations

Palladium-Catalyzed Carbonylation

A plausible route involves N-dealkylative carbonylation of tertiary amines, as demonstrated in Pd-catalyzed reactions . For instance, reacting 4-bromo-3-methylbenzoic acid with diethylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and carbon monoxide could yield the target compound:

This method aligns with protocols used to synthesize N,N-dibutyl-4-methylbenzamide, where carbonylation of tertiary amines produced amides in moderate yields .

Suzuki-Miyaura Coupling

Alternatively, Suzuki coupling could functionalize a brominated precursor. For example, a 4-bromo-3-methylbenzamide intermediate might undergo cross-coupling with boronic acids to introduce additional substituents . While this approach is more common for aryl-aryl bond formation, modifications could adapt it for amide synthesis.

Physicochemical Properties

Solubility and Stability

-

Solubility: Expected to be soluble in organic solvents (e.g., ethyl acetate, dichloromethane) but poorly soluble in water.

-

Stability: Stable under inert atmospheres but may undergo hydrolysis under strongly acidic or basic conditions due to the amide bond.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

¹³C NMR:

Mass Spectrometry (MS)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume